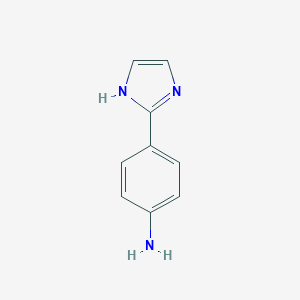

4-(1H-imidazol-2-yl)aniline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1H-imidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBDHQDPAGRRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634598 | |

| Record name | 4-(1H-Imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-33-2 | |

| Record name | 4-(1H-Imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Imidazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 1h Imidazol 2 Yl Aniline

Established Synthetic Pathways for 4-(1H-imidazol-2-yl)aniline

The construction of the this compound scaffold can be achieved through several well-established synthetic strategies. These methods primarily focus on the formation of the central imidazole (B134444) ring or the creation of the bond connecting the aryl and imidazole components.

Cyclization Reactions in Imidazole Ring Formation

Cyclization reactions are a cornerstone in the synthesis of the imidazole core of this compound. A versatile and widely employed method involves the condensation of an arylamidine with a suitable three-carbon synthon. For instance, the reaction of 4-aminobenzamidine (B1203292) with a dicarbonyl compound or its equivalent can lead to the formation of the desired 2-arylimidazole structure.

A notable one-pot synthesis involves the reaction of arylamidines with methyl-2-chloroacetoacetate. acs.orgnih.gov This method is advantageous due to its chemoselectivity and mild reaction conditions, offering a direct route to 2-arylimidazole-4-carboxylic acids which can be further derivatized. acs.orgnih.gov The reaction conditions can be tuned to selectively produce either 2-arylimidazoles or 2-arylpyrimidines by adjusting the solvent and base. acs.org For the synthesis of 2-arylimidazoles, aqueous basic conditions are generally favored. acs.org

Another common approach is the condensation of an aldehyde, such as 4-aminobenzaldehyde, with a 1,2-dicarbonyl compound like benzil (B1666583) and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. This multicomponent reaction provides a straightforward route to polysubstituted imidazoles.

The table below summarizes a typical cyclization reaction for a related compound.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| p-Aminobenzoic acid, o-phenylenediamine (B120857) | o-phosphoric acid, 180-200°C | 4-(1H-benzo[d]imidazol-2-yl)aniline | 66% | ijrpc.com |

Amidation and Related Coupling Methodologies

Amidation reactions play a crucial role in the synthesis of derivatives of this compound. Once the core structure is formed, the aniline (B41778) amino group can be readily acylated to introduce various functionalities. For example, the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with chloroacetyl chloride yields an amide intermediate that can be further modified. researchgate.net

The use of coupling reagents is essential when direct amidation is not feasible due to the presence of other sensitive functional groups. ajrcps.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are commonly used to facilitate the formation of amide bonds between a carboxylic acid and the aniline moiety of the imidazole derivative. ajrcps.com Boron-based reagents, such as B(OCH2CF3)3, have also emerged as effective promoters for direct amidation under mild conditions, often allowing for simple purification without the need for extensive chromatography. acs.org

Palladium-Catalyzed Cross-Coupling Approaches to Aryl-Imidazole Linkages

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. sigmaaldrich.comnih.govyoutube.comuwindsor.ca These methods are particularly useful for constructing the aryl-imidazole linkage in this compound.

The Suzuki-Miyaura coupling, for instance, can be employed to couple an imidazole-containing boronic acid with an aryl halide, or vice versa. sigmaaldrich.comuwindsor.ca Similarly, the Buchwald-Hartwig amination allows for the direct coupling of an imidazole with an aryl halide. sigmaaldrich.com These reactions are valued for their high functional group tolerance and generally mild reaction conditions. sigmaaldrich.comuwindsor.ca However, challenges such as side reactions can occur.

A plausible synthetic route involves the nucleophilic substitution of 4-nitrochlorobenzene with imidazole, followed by the reduction of the nitro group to an amine. The resulting this compound can then be converted to its dihydrochloride (B599025) salt to enhance solubility and stability.

The table below illustrates a palladium-catalyzed urea (B33335) synthesis from an aryl halide, demonstrating the versatility of this catalytic system.

| Aryl Halide | Amine | Catalyst System | Product | Reference |

| Aryl chlorides/triflates | Various amines | Pd2(dba)3, L1, NEt3 | Unsymmetrical ureas | nih.gov |

Advanced Synthetic Approaches and Derivatization of this compound

Building upon the established methods, advanced synthetic strategies have been developed to access a wider range of analogues and derivatives of this compound with greater control over selectivity.

Chemo-selective Synthesis of Analogues and Derivatives

The chemo-selective synthesis of derivatives often involves the careful choice of reagents and reaction conditions to modify one functional group in the presence of others. For example, the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with maleic anhydride (B1165640) selectively yields an α,β-unsaturated carboxylic acid, which can then be cyclized with various hydrazines to produce pyrazole (B372694) derivatives. ijrpc.comuwa.edu.auresearchgate.net

Furthermore, transition metal-catalyzed reactions, such as ruthenium(II)-catalyzed annulation of 2-arylimidazoles with arylglyoxals, provide access to complex fused heterocyclic systems. bohrium.comresearchgate.net These methods demonstrate high functional group tolerance and can be used for gram-scale synthesis. bohrium.comresearchgate.net

Enantioselective Synthesis of Chiral Analogues

The development of enantioselective synthetic methods is crucial for producing chiral analogues of this compound, which are often required for biological applications. Asymmetric transfer hydrogenation of prochiral imines is a key strategy for introducing chirality. beilstein-journals.org Ruthenium complexes with chiral ligands have proven effective in the enantioselective reduction of cyclic imines to yield chiral amines. beilstein-journals.org

More recently, cation-directed desymmetrization has emerged as a powerful tool for the enantioselective synthesis of axially chiral imidazoles. nih.gov This method utilizes a chiral cation to direct the reaction, leading to high enantioselectivity. nih.gov The resulting enantioenriched products can often be further purified to near optical purity through selective racemate crystallization. nih.gov Biocatalytic approaches, using engineered enzymes like cytochrome c552, are also being explored for the asymmetric synthesis of fluorinated amine derivatives through N-H carbene insertion reactions. harvard.edu

The table below highlights the enantioselectivities achieved in the synthesis of chiral imidazoles using a cation-directed approach.

| Substrate | Benzylating Reagent | Enantiomeric Excess (ee) | Reference |

| Phosphine oxide 11a | Benzyl bromide | 91% | nih.gov |

| Phosphine oxide 11a | 3-CF3-C6H4CH2Br | 94% | nih.gov |

| Phosphine oxide 11a | 3,5-(CF3)2-C6H3CH2Br | 96% | nih.gov |

Application of Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for this compound and its derivatives. These approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

One notable green approach involves the use of microwave irradiation to accelerate reactions. For instance, the synthesis of 2-substituted benzimidazoles, structurally related to the target compound, has been achieved with high yields under microwave conditions in the presence of alumina-methanesulfonic acid (AMA). researchgate.net This method offers significant advantages over conventional heating, including shorter reaction times and often improved yields. researchgate.net

Solvent-free reaction conditions represent another cornerstone of green synthesis. The condensation of o-phenylenediamine with p-aminobenzoic acid to form 4-(1H-benzimidazol-2-yl)aniline has been successfully carried out by refluxing the neat mixture, eliminating the need for a solvent. ijpbs.com Similarly, catalyst-free, one-pot syntheses of 2,4,5-triaryl imidazoles have been developed using room temperature ionic liquids, which can serve as both the solvent and catalyst, offering a more environmentally benign alternative to traditional volatile organic solvents. organic-chemistry.org

The use of water as a solvent is a highly desirable green chemistry principle. An efficient system utilizing I2/KI/K2CO3 in water has been developed for the synthesis of imidazolines and benzimidazoles from aldehydes and diamines under anaerobic conditions, achieving excellent yields. bohrium.com Furthermore, the development of heterogeneous catalysts, such as zinc embedded in a melamine-based porous organic framework, allows for the synthesis of 2-aryl benzimidazoles at ambient conditions and facilitates easier catalyst recovery and reuse. bohrium.com

The "El-Saghier reaction" provides a novel, green, one-pot procedure for synthesizing imidazolidin-4-ones from various amines, ethyl cyanoacetate, and ethyl glycinate (B8599266) hydrochloride under neat conditions, achieving high yields in a short time without the use of hazardous solvents. nih.gov

| Green Chemistry Principle | Application in Imidazole Synthesis | Reference |

| Alternative Energy Sources | Microwave-assisted synthesis of 2-substituted benzimidazoles. | researchgate.net |

| Use of Safer Solvents/Solvent-Free Conditions | Solvent-free condensation of o-phenylenediamine and p-aminobenzoic acid. | ijpbs.com |

| One-pot synthesis of triaryl imidazoles in room temperature ionic liquids. | organic-chemistry.org | |

| Synthesis of imidazolines and benzimidazoles in water. | bohrium.com | |

| Neat synthesis of imidazolidin-4-ones (El-Saghier reaction). | nih.gov | |

| Catalysis | Use of reusable, heterogeneous catalysts like alumina-methanesulfonic acid (AMA) and zinc-embedded porous organic frameworks. | researchgate.netbohrium.com |

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and designing novel routes. Mechanistic studies on the synthesis of 2-aryl-imidazoles and related structures have provided valuable insights.

The formation of the imidazole ring often proceeds through a cyclocondensation reaction. For instance, in the synthesis of 2-aryl-2-imidazolines, the mechanism involves a nucleophilic attack of an amine group on the carbon atom of an azomethine group, followed by intramolecular cyclization with the elimination of a water molecule. researchgate.net

In the palladium-catalyzed direct arylation of imidazoles at the C5 position, detailed mechanistic studies have revealed that the reaction proceeds through imidazole-ligated organo-palladium intermediates, rather than the previously suggested phosphine-ligated species. unipi.it The study characterized the kinetics of the oxidative addition of aryl halides to imidazole-ligated Pd(0) species and identified novel palladium complexes that can effect the C-H arylation. unipi.it

Computational studies have also been employed to elucidate reaction pathways. For the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, it was found that the presence of a 2-hydroxyaryl moiety directs the reaction mechanism through a self-catalyzed hydrogen atom shift, which is energetically more favorable than alternative pathways like a diaza-Cope rearrangement. nih.gov This understanding of the role of the substituent allows for predictable control over the regioselectivity of the reaction. nih.gov

The formation of abnormal N-heterocyclic carbene (aNHC) adducts from classical unsaturated NHCs has also shed light on the reactivity of the imidazole core. It has been shown that the C4 and C5 positions of the imidazole ring can be functionalized through the nucleophilicity of both normal and abnormal NHCs, providing a new perspective on the formation of these "abnormal" carbene adducts. nih.gov

Biological Activities and Mechanisms of Action of 4 1h Imidazol 2 Yl Aniline

Molecular Mechanisms Underlying the Biological Activity of 4-(1H-imidazol-2-yl)aniline

Enzyme Inhibition Kinetics and Mechanism Elucidation

There is a notable lack of specific data in peer-reviewed literature detailing the enzyme inhibition kinetics of this compound. Consequently, key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) against specific enzymes have not been characterized for this particular compound. The mechanism of inhibition, whether it be competitive, non-competitive, uncompetitive, or mixed, also remains unelucidated due to the absence of dedicated enzymatic assays and kinetic studies.

While related compounds and derivatives containing the this compound core have been investigated as inhibitors of various enzymes, this information does not directly apply to the parent compound itself and is therefore excluded from this analysis.

No specific data is available for this compound.

Cellular Pathway Analysis and Downstream Effectors

In-depth cellular pathway analysis to determine the specific signaling cascades modulated by this compound has not been extensively reported. The identification of primary cellular targets and the subsequent downstream effector molecules that are activated or inhibited in response to this compound remains an area for future research. Without such studies, it is not possible to detail the precise cellular mechanisms through which this compound may exert any biological effects.

No specific data is available for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 4 1h Imidazol 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(1H-imidazol-2-yl)aniline and its derivatives, various NMR techniques are indispensable.

Proton NMR (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) is a primary tool for confirming the presence and arrangement of hydrogen atoms within the this compound molecule. The ¹H NMR spectrum provides characteristic signals for the protons on the aniline (B41778) and imidazole (B134444) rings. Generally, the aromatic protons of the aniline moiety and the imidazole ring protons appear in distinct regions of the spectrum. For instance, in derivatives of this compound, the protons on the aniline ring often appear as doublets, reflecting their coupling with adjacent protons. The imidazole protons, including the N-H proton, also exhibit characteristic chemical shifts. The integration of these signals helps in quantifying the number of protons in each environment, further validating the structure.

It is important to note that the exact chemical shifts can vary depending on the solvent used and the specific derivative of the parent compound being analyzed.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides crucial information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete mapping of the carbon framework. The chemical shifts of the carbon atoms in the aromatic aniline ring and the heterocyclic imidazole ring are indicative of their electronic environment. For example, the carbon atom attached to the nitrogen in the imidazole ring (C2) typically shows a characteristic downfield shift. Analysis of ¹³C NMR spectra is vital for confirming the connectivity of the two ring systems.

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemical Elucidation

To unravel more complex structural details, including the precise connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed. These methods provide a more in-depth analysis than 1D NMR.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on the aniline ring, helping to assign their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This is a powerful tool for unambiguously assigning the carbon signals based on the already assigned proton signals. emerypharma.com The HSQC spectrum of this compound would show cross-peaks connecting each aromatic proton to its corresponding carbon atom in both the aniline and imidazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the linkage between the aniline and imidazole rings. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms within a molecule. While less commonly cited for a relatively rigid molecule like this compound, it can be valuable for confirming stereochemistry in more complex derivatives.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of this compound and its analogues.

Mass Spectrometry (MS) Techniques for Molecular Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is a critical tool for the characterization of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound is typically dissolved in a solvent and then sprayed into the mass spectrometer, where it is ionized. This method usually produces a prominent protonated molecular ion peak ([M+H]⁺), which allows for the direct determination of the molecular weight of the compound. researchgate.net For instance, in the analysis of derivatives of this compound, ESI-MS is used to confirm the mass of the synthesized products. dovepress.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high level of accuracy allows for the determination of the exact elemental composition of the molecule. By comparing the experimentally measured exact mass with the calculated mass for a proposed molecular formula, the identity of the compound can be confirmed with a high degree of confidence. HRMS is particularly valuable in distinguishing between compounds that have the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool in the analysis of this compound. This hybrid technique combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, providing comprehensive qualitative and quantitative data.

In the context of this compound research, LC-MS is frequently utilized for purity assessment of the synthesized compound. The process involves introducing a sample into the LC system, where it traverses through a chromatographic column. The components of the sample are separated based on their differential interactions with the stationary phase and the mobile phase. As the separated components elute from the column, they are introduced into the mass spectrometer.

The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For this compound, Electrospray Ionization (ESI) is a commonly used ionization technique, often in the positive ion mode (ESI+), to confirm the molecular ion peak. This provides a definitive confirmation of the compound's molecular weight, a fundamental aspect of its identity.

Furthermore, LC-MS is crucial for the analysis of complex mixtures, such as reaction mixtures during synthesis or biological samples in metabolic studies. The high sensitivity and selectivity of LC-MS allow for the detection and identification of trace-level impurities, byproducts, and metabolites. For instance, in the synthesis of derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline, a related compound, LC-MS is used to identify and characterize the synthesized molecules, confirming their molecular weight and fragmentation patterns. ijrpc.comresearchgate.net The progress of reactions involving imidazole derivatives is often monitored by LC/MS to ensure the completion of the reaction. doi.org

The data generated from LC-MS analysis is typically presented as a chromatogram, showing the intensity of the signal versus retention time, and a mass spectrum for each peak, displaying the relative abundance of ions at different m/z values. This dual-dimensional data is invaluable for unequivocally identifying the target compound and assessing the purity of the sample.

Table 1: Representative LC-MS Parameters for Imidazole Derivatives

| Parameter | Value/Condition |

|---|---|

| Chromatography System | Agilent HPLC System or equivalent |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of acetonitrile (B52724) and water/buffer |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Positive or Negative Ion Mode |

Note: Specific conditions may vary based on the exact derivative and analytical goals.

Chromatographic Separations and Purity Assessment in Research

Chromatographic techniques are fundamental to the purification and purity assessment of this compound and its derivatives. These methods are essential for isolating the compound of interest from reaction mixtures and for verifying its purity to meet the stringent requirements of subsequent research applications.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and concentration of this compound. Industrial standards often require a purity of greater than 95%, which is typically verified by HPLC. The method's high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities.

In a typical HPLC analysis, a solution of the compound is injected into the system and passed through a column packed with a stationary phase. A C18 column, which has a nonpolar stationary phase, is commonly used in conjunction with a polar mobile phase, such as a mixture of acetonitrile and water. The components of the sample are separated based on their affinity for the stationary and mobile phases. A detector, often a UV-Vis detector, measures the absorbance of the eluting components at a specific wavelength, generating a chromatogram. The area of the peak corresponding to this compound is proportional to its concentration, allowing for accurate quantification. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Reverse-Phase HPLC (RP-HPLC) Method Development

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used variant of HPLC for the analysis of non-polar and moderately polar compounds like this compound. The development of a robust RP-HPLC method is crucial for achieving accurate and reproducible results.

Method development involves the systematic optimization of several parameters to achieve the desired separation. Key parameters include the choice of the stationary phase (e.g., C18, C8), the composition of the mobile phase (e.g., the ratio of organic solvent like acetonitrile or methanol (B129727) to an aqueous buffer), the pH of the mobile phase, the column temperature, and the flow rate. scholarsresearchlibrary.com For instance, a method for a related imidazole derivative utilized a mobile phase of 20mM potassium di-hydrogen orthophosphate buffer and methanol (80:20 v/v) with a flow rate of 1.0 ml/min and UV detection at 225 nm. scholarsresearchlibrary.com The goal is to obtain sharp, symmetrical peaks with good resolution between the analyte and any impurities. Validation of the developed method according to guidelines from the International Conference on Harmonisation (ICH) ensures its linearity, accuracy, precision, and robustness. scholarsresearchlibrary.com

Table 2: Typical RP-HPLC Method Parameters for Imidazole-Containing Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent | Provides the stationary phase for separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer mixture | Elutes the compounds from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Detection | UV at a specific wavelength (e.g., 215 nm or 225 nm) | Detects and quantifies the eluting compounds. scholarsresearchlibrary.comimpactfactor.org |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. scholarsresearchlibrary.comchromatographyonline.com |

Note: These parameters are illustrative and require optimization for specific applications.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used in research involving this compound. Its primary applications are in monitoring the progress of chemical reactions and for preliminary screening of compound purity. ijrpc.comtsijournals.com

In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent.

The progress of a reaction can be monitored by observing the disappearance of the starting material spots and the appearance of the product spot. ijrpc.comtsijournals.com Once the reaction is complete, the separated spots can be visualized, often under UV light, and their retention factor (Rf) values calculated. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front and is a characteristic of the compound in a given TLC system. While not as quantitative as HPLC, TLC provides a quick assessment of the number of components in a mixture and is an invaluable tool for guiding the purification process, often by column chromatography. researchgate.net

Computational Chemistry and Modeling Studies of 4 1h Imidazol 2 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic characteristics of 4-(1H-imidazol-2-yl)aniline. These calculations provide insights into the molecule's stability, reactivity, and intermolecular interaction sites.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Representative Value | Description |

| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Energy difference between LUMO and HOMO; indicates chemical stability and reactivity. |

Note: The values in this table are illustrative, based on calculations performed on structurally related compounds, and serve to demonstrate the typical output of FMO analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its behavior in intermolecular interactions. aip.org The MEP map illustrates regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would show the most negative potential (electron-rich) located around the nitrogen atoms of the imidazole (B134444) ring, making them primary sites for hydrogen bonding and coordination with metal ions. The area around the amine (NH2) group's hydrogen atoms on the aniline (B41778) ring would exhibit a positive potential (electron-poor), indicating its role as a hydrogen bond donor. The phenyl ring itself would show a mix of neutral and slightly negative potential. This understanding is crucial for predicting how the molecule will orient itself within a protein's binding pocket. tandfonline.comresearchgate.net

Computational methods can be employed to model chemical reactions, predict the most likely pathways, and identify the structure and energy of transition states. By mapping the potential energy surface of a reaction, researchers can calculate activation energies and determine reaction kinetics. For instance, DFT calculations can be used to model the cyclization reactions involved in forming imidazole rings or the derivatization of the aniline amine group. ijrpc.comresearchgate.net

While specific studies detailing the computationally predicted reaction pathways for this compound were not identified in the search results, the methodology is well-established. Such a study would involve:

Defining the coordinates of reactants and products.

Using computational algorithms to search for the minimum energy path connecting them.

Locating the transition state structure, which is a first-order saddle point on the potential energy surface.

Performing frequency calculations to confirm the nature of the stationary points (minima for reactants/products, one imaginary frequency for the transition state).

This type of analysis is vital for optimizing synthetic routes and understanding reaction mechanisms at a molecular level.

Molecular Docking and Dynamics Simulations

Molecular modeling techniques are essential for studying how a small molecule like this compound might interact with a biological macromolecule, providing a basis for rational drug design.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. science.gov Factor XIa, a serine protease involved in the blood coagulation cascade, is a key target for anticoagulant therapies. The imidazole and aniline moieties are common scaffolds in protease inhibitors.

A molecular docking study of this compound into the active site of Factor XIa would reveal key binding interactions. Although a specific docking study with Factor XIa was not found, research on similar imidazolyl-pyrazole compounds as inhibitors of the related Factor Xa provides a strong model for the expected interactions. scielo.br Key interactions would likely include:

Hydrogen Bonding: The imidazole nitrogens and the aniline amine group could form hydrogen bonds with amino acid residues in the active site, such as Asp, Ser, or Gly.

Hydrophobic Interactions: The phenyl ring of the aniline moiety could engage in hydrophobic or π-π stacking interactions with aromatic residues like Tyr, Phe, or Trp in the protein's S1 specificity pocket.

These interactions anchor the ligand in the active site, leading to inhibition of the enzyme.

Table 2: Potential Interacting Residues in a Serine Protease Active Site

| Interaction Type | Ligand Moiety | Potential Protein Residues |

| Hydrogen Bond Donor | Aniline (-NH2), Imidazole (-NH) | Aspartic Acid, Glutamic Acid, Serine |

| Hydrogen Bond Acceptor | Imidazole (N) | Serine, Glycine, Asparagine |

| π-π Stacking | Aniline (Phenyl Ring) | Tyrosine, Phenylalanine, Tryptophan |

A molecule's biological activity is often dependent on its three-dimensional shape or conformation. This compound has rotational freedom around the single bond connecting the phenyl and imidazole rings. Understanding its preferred conformations is crucial.

Conformational Analysis: This can be studied computationally by performing a torsional scan, where the dihedral angle of the connecting bond is systematically rotated and the energy of each resulting conformation is calculated. tandfonline.comresearchgate.net This generates a potential energy profile that identifies low-energy, stable conformations and the energy barriers between them. It is expected that a relatively planar conformation would be favored to maximize electronic conjugation, though some torsion is likely to minimize steric hindrance.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic view of the molecule's behavior over time in a simulated physiological environment (e.g., in water). mdpi.com An MD simulation would reveal the flexibility of the molecule, the stability of its key conformations, and how it interacts with surrounding solvent molecules. Analysis of the root-mean-square deviation (RMSD) over the simulation time would indicate the stability of the ligand's conformation when bound to a protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying and quantifying the physicochemical properties, or descriptors, that influence a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules, thereby guiding rational drug design and saving significant time and resources in the drug discovery process.

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to structurally related imidazole and aniline derivatives to predict a variety of biological activities. These studies provide a valuable framework for understanding how QSAR could be applied to this compound and its analogues.

The general workflow of a QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound is calculated using specialized software. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. nih.govnih.gov

Illustrative QSAR Studies on Related Compounds

To illustrate the application of QSAR in this chemical space, we can look at studies on related heterocyclic compounds. For instance, QSAR models have been successfully developed for a series of imidazole-containing farnesyltransferase inhibitors. nih.govnih.govbenthamdirect.comeurekaselect.com In one such study, a dataset of 192 imidazole-containing compounds was used to develop 2D-QSAR models. nih.govnih.gov The models were built using MLR, ANN, and SVM methods, and their validity was confirmed through internal and external validation. nih.govnih.gov The results indicated that the non-linear models (ANN and SVM) were more accurate than the linear models (MLR) in predicting the farnesyltransferase inhibitory activity. nih.govnih.gov

Similarly, QSAR studies have been performed on substituted anilides to correlate their chemical structures with antimicrobial activity. cust.edu.twresearchgate.netresearchgate.net In one study, a series of substituted anilides were synthesized and tested against various bacterial and fungal strains. The resulting QSAR models showed that the antimicrobial activity could be effectively modeled using molecular connectivity indices, which are a type of topological descriptor. cust.edu.twresearchgate.net

Another relevant example is the 3D-QSAR study conducted on a series of imidazole derivatives as inhibitors of the MCF-7 breast cancer cell line. frontiersin.orgnih.gov This study employed a machine learning process to develop a model with a regression coefficient (r²) of 0.81 and a cross-validation regression coefficient (q²) of 0.51, indicating a reasonably accurate relationship between the descriptors and the anticancer activity. frontiersin.orgnih.gov

These examples demonstrate the utility of QSAR in understanding the structure-activity relationships of compounds containing imidazole and aniline moieties. For this compound, a QSAR study would likely involve the synthesis of a library of derivatives with substitutions on both the imidazole and aniline rings. The biological activity of these derivatives against a specific target would be determined, and a QSAR model would then be developed to identify the key structural features that govern this activity.

Key Descriptors in QSAR Models

The selection of appropriate molecular descriptors is crucial for building a predictive QSAR model. Based on studies of related compounds, the following types of descriptors would likely be important for a QSAR analysis of this compound derivatives:

Topological Descriptors: These describe the connectivity of atoms in a molecule and include indices such as molecular connectivity indices (e.g., ⁰χ, ⁰χv, ²χ) and shape indices (e.g., Kappa indices). cust.edu.twijlpr.com

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Lipophilicity Descriptors: Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical parameter in drug absorption and distribution. nih.govresearchgate.net

Steric Descriptors: These describe the size and shape of the molecule and can include parameters like molar refractivity and van der Waals volume.

By analyzing the contribution of these descriptors in a QSAR model for a series of this compound derivatives, researchers could gain valuable insights into the structural requirements for optimal biological activity. For example, the model might reveal that electron-withdrawing groups on the aniline ring and a certain steric bulk at a specific position on the imidazole ring are favorable for activity. This information would then be used to design new, more potent analogues.

Data from a Representative QSAR Study

To provide a concrete example, the following table summarizes the results of a QSAR study on a series of substituted anilides and their antifungal activity against Aspergillus niger. researchgate.net

| Model Equation | n | r | r² | F | s | r²cv |

| pMICan = 0.025 ⁰χv + 1.003 | 44 | 0.835 | 0.697 | 97.03 | 0.055 | 0.662 |

| pMICec = 0.062 ²χ + 0.675 | 44 | 0.767 | 0.588 | 60.18 | 0.071 | 0.554 |

| pMICsa = 0.065 ²χ + 0.748 | 44 | 0.765 | 0.585 | 59.41 | 0.074 | 0.542 |

| pMICan, pMICec, and pMICsa refer to the negative logarithm of the minimum inhibitory concentration against A. niger, E. coli, and S. aureus, respectively. ⁰χv and ²χ are molecular connectivity indices. n = number of compounds, r = correlation coefficient, r² = coefficient of determination, F = Fischer statistic, s = standard error of the estimate, r²cv = cross-validated r². researchgate.net |

This table illustrates how a simple linear regression model can establish a statistically significant relationship between a topological descriptor (molecular connectivity index) and the antimicrobial activity of a series of compounds. A similar approach could be employed for derivatives of this compound to guide the development of new therapeutic agents.

Applications of 4 1h Imidazol 2 Yl Aniline As a Research Tool and Reference Compound

Utilization in Diagnostic Assays for Coagulation Factors

The direct utilization of 4-(1H-imidazol-2-yl)aniline in commercially available or widely established diagnostic assays for coagulation factors is not extensively documented in publicly available scientific literature. However, the foundational principles of coagulation assays, which measure the time it takes for blood to clot, often rely on specific chemical triggers or inhibitors to assess the function of various factors in the coagulation cascade. These assays are critical for diagnosing and monitoring bleeding and thrombotic disorders.

Plasma coagulation assays can be performed on automated analyzers to determine clotting times. google.com Such tests can be conducted on samples from humans or laboratory animals to evaluate the effects of administered compounds. google.com The inhibition of specific coagulation factors, such as Factor XIa (FXIa), is a key area of research for the development of new anticoagulants. google.com FXIa is a plasma serine protease that plays a role in the regulation of blood coagulation. google.com

Role as a Reference Standard in Comparative Activity Assays

In the field of drug discovery and development, particularly for anticoagulants, having well-characterized reference standards is crucial for validating assay performance and ensuring the accuracy and reproducibility of results. While there is no specific mention of this compound being used as a primary reference standard in coagulation assays, compounds with known activity are essential for this purpose.

Such reference compounds serve as a quality control standard in tests involving the inhibition of coagulation factors like thrombin, Factor VIIa, IXa, Xa, and XIa. google.comgoogle.com For instance, a reference compound with a known inhibitory activity can be used to confirm that an assay is performing correctly. google.com It also provides a benchmark against which the activity of new, unknown compounds can be compared, which is particularly important when evaluating derivatives of the reference compound. google.com This comparative analysis is fundamental in structure-activity relationship (SAR) studies.

Application in the Development and Validation of Novel Assays and Research Protocols

The development and validation of novel assays and research protocols are fundamental to advancing our understanding of biological processes and discovering new therapeutic agents. In the context of coagulation, this involves creating new methods to measure the activity of coagulation factors or to screen for potential inhibitors.

The process of developing new anticoagulants often involves targeting specific enzymes in the coagulation cascade. google.com For example, inhibiting thrombin generation by targeting Factor XIa is a recognized strategy. google.com Novel compounds are often tested in plasma clotting time assays to determine their anticoagulant effect, with a longer clotting time indicating inhibitory action. google.com The results are often expressed as the concentration of the inhibitor required to double the clotting time (IC2x) or increase it by 1.5-fold (IC1.5x). google.com The development of such assays requires reliable tools and compounds to ensure their accuracy and relevance.

Design and Synthesis of this compound Derivatives for Enhanced Research Utility

The core structure of this compound serves as a scaffold for the design and synthesis of a diverse range of derivatives with potential applications in various research areas. The imidazole (B134444) and aniline (B41778) moieties are known to interact with biological macromolecules, making this compound and its analogs attractive for medicinal chemistry exploration.

The synthesis of derivatives often involves modifications to the aniline or imidazole rings to modulate the compound's physicochemical properties and biological activity. For example, the aniline ring can undergo electrophilic substitution reactions, while the imidazole ring can be subject to oxidation or reduction. The dihydrochloride (B599025) salt of this compound is often used in synthesis due to its enhanced water solubility and stability.

Research has focused on creating derivatives with potential antiviral, anticancer, and anticoagulant properties. For instance, some research has explored imidazolyl-pyrazole derivatives as potential anticoagulants, with some showing inhibitory activity against Factor Xa. While not directly involving this compound, this highlights the interest in imidazole-containing compounds for coagulation research.

Future Research Directions and Translational Perspectives for 4 1h Imidazol 2 Yl Aniline

Emerging Research Areas for Imidazole-Aniline Derivatives

The imidazole (B134444) ring, with its unique electronic properties and ability to form hydrogen bonds, combined with the aniline (B41778) moiety, makes imidazole-aniline derivatives a versatile scaffold in scientific research. bohrium.com This structural versatility has led to their exploration in a multitude of established and emerging fields beyond their traditional applications.

New research has highlighted the potential of these derivatives in several key areas:

Anticancer Agents: Scientists are actively designing and synthesizing novel imidazole-based N-phenylbenzamide derivatives and 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives, which have shown promising cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. researchgate.netfrontiersin.orgmdpi.com Computational studies, including molecular docking, suggest these compounds can effectively bind to biological receptors at the molecular level, such as the ABL1 kinase protein, indicating their potential for development as targeted anticancer drugs. frontiersin.org

Antimicrobial Therapeutics: The rise of multidrug-resistant pathogens has spurred research into new antimicrobial agents. Imidazole and benzimidazole (B57391) derivatives are being evaluated for their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.netnih.gov Studies have shown that specific substitutions on the imidazole-aniline core can lead to potent antibacterial and antifungal activity, targeting essential microbial enzymes like dihydrofolate reductase (DHFR). nih.govpharmascholars.com

Materials Science and Optoelectronics: An emerging and less conventional application for imidazole derivatives is in the field of materials science. Researchers have synthesized and studied imidazole-based organic dyes for use in dye-sensitized solar cells (DSSCs). uokerbala.edu.iq The electronic properties of the imidazole-phenyl unit can be tuned to act as an effective donor in donor-π bridge-acceptor systems, demonstrating the potential of these compounds in the development of new functional materials for renewable energy. uokerbala.edu.iqrsc.org

Enzyme Inhibition: Beyond cancer and microbes, imidazole-aniline derivatives are being investigated as inhibitors for a variety of enzymes. For instance, derivatives have been designed as potential aromatase inhibitors, an important target in the treatment of estrogen-dependent cancers. researchgate.net This highlights the broad applicability of this chemical structure in designing targeted therapeutic agents.

Potential as a Lead Compound for Therapeutic Development in Thromboembolic Disorders

Thromboembolic diseases, such as deep vein thrombosis and pulmonary embolism, remain a leading cause of mortality, driving the search for safer and more effective anticoagulants. google.com The 4-(1H-imidazol-2-yl)aniline structure has emerged as a promising lead compound for developing new therapies in this area.

A key target in modern anticoagulant therapy is Factor Xa (FXa), a critical enzyme in the coagulation cascade. Research has demonstrated that imidazole-containing compounds can act as potent and specific inhibitors of FXa. scielo.br A study reported the development of 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazoles, which were identified through a virtual screening algorithm as potential anticoagulants. scielo.br The most promising of these compounds acted as an uncompetitive inhibitor of FXa and demonstrated antithrombotic activity in an in vivo model of arterial thrombosis. scielo.br

Furthermore, a patent has been filed for 3-(1H-imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one derivatives, highlighting their intended use for the treatment and prophylaxis of thromboembolic disorders. google.com The core imidazole structure is central to the claimed therapeutic effect. This indicates a strong commercial and scientific interest in leveraging the imidazole scaffold, as found in this compound, to develop next-generation anticoagulants. The ability of the imidazole moiety to interact with key residues in the active site of enzymes like FXa makes it an ideal starting point for designing highly selective and potent inhibitors.

Advancements in Methodologies for the Comprehensive Study of this compound and its Analogues

The growing interest in this compound and its derivatives has been paralleled by advancements in the methodologies used for their synthesis, characterization, and evaluation. These advancements enable more efficient discovery and development of new applications.

Advancements in Synthesis:

One-Pot Multicomponent Reactions: Modern synthetic strategies focus on efficiency and atom economy. An efficient one-pot, three-component reaction has been developed to synthesize novel imidazole-based N-phenylbenzamide derivatives in high yields (80-85%) and short reaction times (2-4 hours). frontiersin.org This approach simplifies the synthetic process, reduces waste, and allows for the rapid generation of a diverse library of compounds for screening.

Novel Catalysis: The use of advanced catalysts is another area of progress. Magnetic nanoparticles have been employed as reusable catalysts for the synthesis of substituted imidazoles. rsc.org Additionally, environmentally benign methods using hydrogen peroxide as an oxidant have been developed for the synthesis of benzimidazoles, reducing the environmental impact of chemical production. researchgate.net

Green Synthesis Approaches: There is a growing emphasis on "green chemistry" principles. This includes using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents to minimize waste. mdpi.com

Advancements in Analytical and Computational Study:

Spectroscopic and Structural Characterization: The structures of newly synthesized imidazole-aniline derivatives are routinely confirmed using a suite of advanced spectroscopic techniques, including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR; 1H-NMR and 13C-NMR), and Mass Spectrometry (MS). researchgate.netnih.govuokerbala.edu.iq These methods provide unambiguous confirmation of the chemical structure.

Computational Chemistry and Virtual Screening: In silico methods are now integral to the study of these compounds. Molecular docking is used to predict the binding affinity and interaction patterns of derivatives with target proteins, such as ABL1 kinase or Factor Xa. researchgate.netfrontiersin.org Molecular dynamics simulations help in understanding the stability of the compound-protein complexes over time. frontiersin.org Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are predicted computationally to assess the drug-likeness of potential candidates early in the discovery process, saving time and resources. researchgate.netscielo.br

These evolving methodologies are accelerating the pace of research, allowing scientists to design, synthesize, and evaluate new derivatives of this compound with greater speed, precision, and efficiency.

Q & A

Q. What are the primary synthetic routes for 4-(1H-imidazol-2-yl)aniline, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in the synthesis of thiadiazinone derivatives, nucleophilic displacement of 3-chloro-dichlorothiadiazinone with this compound was employed to avoid side reactions observed in Buchwald-Hartwig couplings . Key factors affecting yield include:

- Order of reaction steps : Sequential displacement before coupling minimizes byproduct formation .

- Catalyst selection : Palladium-based catalysts are common for coupling reactions but may require optimization to avoid complex mixtures.

- Temperature and solvent : Elevated temperatures (e.g., 80–100°C) and polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

Q. How can researchers characterize this compound and confirm its purity?

Standard characterization methods include:

- NMR spectroscopy : and NMR to verify the imidazole ring and aniline proton environments.

- Mass spectrometry : High-resolution MS to confirm molecular weight (159.19 g/mol) .

- HPLC : For purity assessment, especially when used in pharmaceutical intermediates .

Note: Melting point data is inconsistently reported in the literature, necessitating empirical validation .

Q. What are the primary research applications of this compound in medicinal chemistry?

this compound serves as a scaffold for kinase inhibitors and anticancer agents. For example, it is a precursor in vactosertib (a TGF-β inhibitor) and analogs targeting CaMKK2 . Its imidazole moiety enables hydrogen bonding with biological targets, enhancing binding affinity .

Advanced Research Questions

Q. How can researchers address challenges in coupling reactions involving this compound?

The compound’s nucleophilic aniline group and imidazole ring can lead to side reactions (e.g., over-alkylation or catalyst poisoning). Strategies include:

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

- DFT calculations : To model electron density distribution, highlighting reactive sites (e.g., the imidazole C2 position and aniline NH) .

- Molecular docking : For drug design applications, predicting interactions with targets like CaMKK2 or TGF-β receptors .

- Retrosynthetic software : Tools like Synthia or Reaxys propose optimal pathways, minimizing trial-and-error synthesis .

Q. How does structural modification of this compound impact its biological activity?

Substitutions on the imidazole or aniline ring modulate potency and selectivity:

- Imidazole N1 methylation : Reduces hydrogen-bonding capacity but improves metabolic stability .

- Aniline para-substitution : Electron-withdrawing groups (e.g., -NO) enhance electrophilicity for covalent inhibitor design .

- Heterocycle fusion : Attaching triazolo-pyridines (as in vactosertib) increases target specificity .

Q. How should researchers resolve contradictions in reported physicochemical properties?

Discrepancies in melting points and solubility data (e.g., incomplete entries in ) require:

Q. What role does this compound play in materials science?

The compound is used in metal-organic frameworks (MOFs) as a linker. For example, HIAM-4040 incorporates it to coordinate zirconium clusters, enabling applications in catalysis or gas storage . Key considerations:

- Steric effects : Bulky substituents may hinder framework assembly.

- Coordination geometry : The imidazole nitrogen preferentially binds transition metals (e.g., Zn, Cu) .

Methodological Guidance

Q. What protocols are recommended for scaling up synthesis of this compound derivatives?

- Continuous flow reactors : Improve heat/mass transfer and reduce batch variability .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) for multi-step reactions .

- Purification : Use flash chromatography or recrystallization in ethanol/water mixtures for gram-scale batches .

Q. How can researchers mitigate toxicity risks when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.